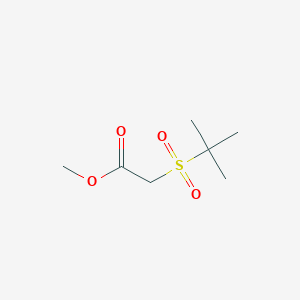
Methyl 2-(2-methylpropane-2-sulfonyl)acetate
Overview
Description
Methyl 2-(2-methylpropane-2-sulfonyl)acetate is a chemical compound with the molecular formula C7H14O4S. It is a derivative of 2-methylpropane-2-sulfonyl chloride and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methylpropane-2-sulfonyl chloride as the starting material.
Reaction Conditions: The reaction involves the esterification of 2-methylpropane-2-sulfonyl chloride with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, heated, and maintained at specific conditions to ensure complete reaction.
Purification: The product is then purified through distillation or recrystallization to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or sulfinamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides and sulfonic acids.
Reduction Products: Sulfides and sulfinamides.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(2-methylpropane-2-sulfonyl)acetate is used as an intermediate in the synthesis of other chemical compounds, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs that target specific diseases, including cancer and infectious diseases.
Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2-(2-methylpropane-2-sulfonyl)acetate exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. In pharmaceutical synthesis, it may undergo further chemical transformations to produce active drug molecules.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that interact with the compound, leading to inhibition or activation.
Metabolic Pathways: Pathways in which the compound or its derivatives play a role, such as drug metabolism or biosynthesis of natural products.
Comparison with Similar Compounds
2-Methylpropane-2-sulfonyl chloride: A related sulfonyl chloride used in similar synthetic applications.
Sulfonyl Acetates: Other esters of sulfonyl chlorides with different alkyl or aryl groups.
Sulfinamides: Compounds with similar structures but different functional groups.
Uniqueness: Methyl 2-(2-methylpropane-2-sulfonyl)acetate is unique in its specific structure and reactivity, making it suitable for particular applications in scientific research and industry. Its ability to undergo various chemical reactions and its role as an intermediate in drug synthesis set it apart from similar compounds.
Properties
IUPAC Name |
methyl 2-tert-butylsulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-7(2,3)12(9,10)5-6(8)11-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUZWGQTUBKTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


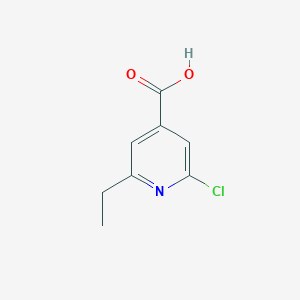
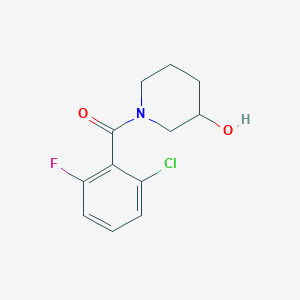
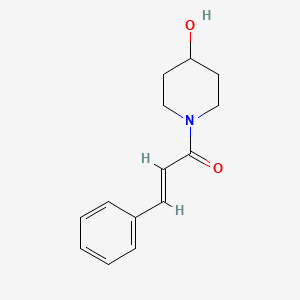
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride](/img/structure/B1462710.png)


![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B1462714.png)
![[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462715.png)
![N1-{thieno[3,2-c]pyridin-4-yl}propane-1,3-diamine](/img/structure/B1462716.png)
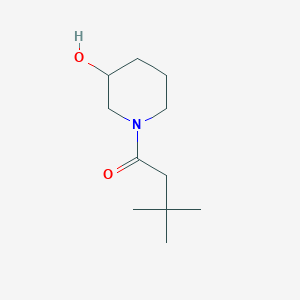
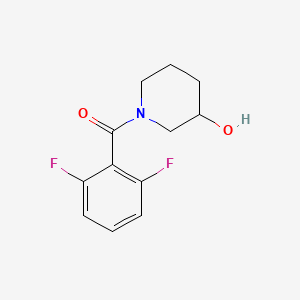


![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462724.png)
